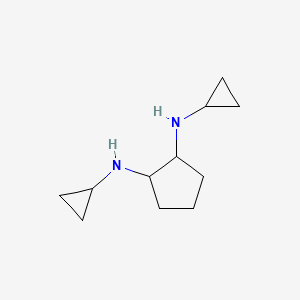![molecular formula C11H13N3O2S2 B14865623 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865623.png)
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles
準備方法
The synthesis of 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(3-methoxyphenoxy)ethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, the compound may inhibit specific enzymes or signaling pathways that are essential for cell proliferation and survival .
類似化合物との比較
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial and anticorrosive properties.
5-(Methylthio)-1,3,4-thiadiazol-2-amine: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13N3O2S2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
5-[2-(3-methoxyphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2S2/c1-15-8-3-2-4-9(7-8)16-5-6-17-11-14-13-10(12)18-11/h2-4,7H,5-6H2,1H3,(H2,12,13) |
InChIキー |
MSGBVDBZIJODMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCCSC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



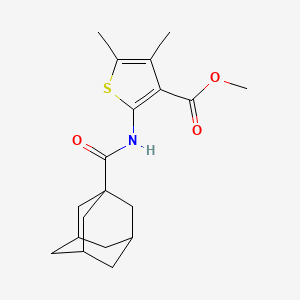
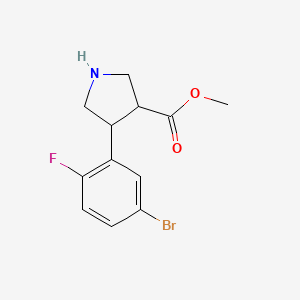
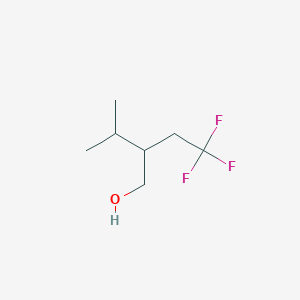
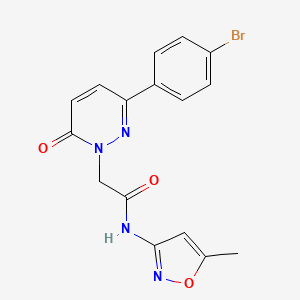
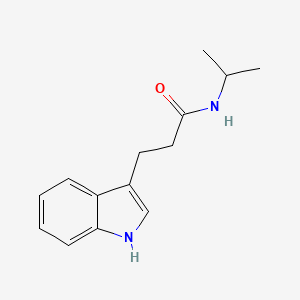
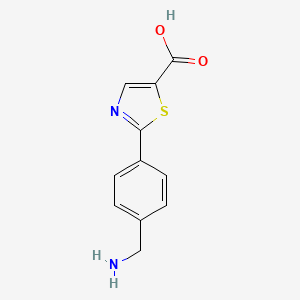
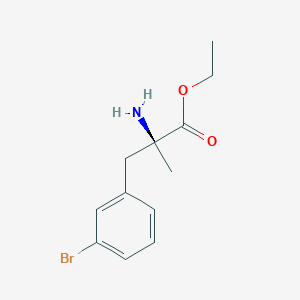
![3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid](/img/structure/B14865578.png)
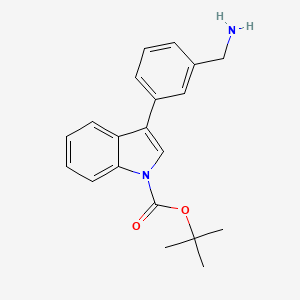

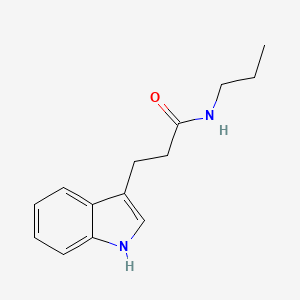
![5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14865593.png)
